2-(2-bromoethyl)-1-methyl-1H-imidazole
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Overview
Description
2-(2-bromoethyl)-1-methyl-1H-imidazole is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromoethyl group attached to the imidazole ring, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromoethyl)-1-methyl-1H-imidazole typically involves the bromination of 1-methylimidazole. One common method is the reaction of 1-methylimidazole with 2-bromoethanol in the presence of a strong acid catalyst, such as hydrobromic acid. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-bromoethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be replaced by other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted imidazoles with various functional groups.
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of ethyl-substituted imidazoles.
Scientific Research Applications
2-(2-bromoethyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as a building block in the development of pharmaceutical compounds, particularly antifungal and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-bromoethyl)-1-methyl-1H-imidazole involves its interaction with biological targets, such as enzymes and receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This compound can also participate in hydrogen bonding and hydrophobic interactions, affecting the function of molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chloroethyl)-1-methyl-1H-imidazole
- 2-(2-iodoethyl)-1-methyl-1H-imidazole
- 2-(2-fluoroethyl)-1-methyl-1H-imidazole
Uniqueness
2-(2-bromoethyl)-1-methyl-1H-imidazole is unique due to the presence of the bromoethyl group, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is larger and more polarizable, making it more reactive in nucleophilic substitution reactions. This property is advantageous in the synthesis of complex molecules and in applications requiring selective reactivity .
Biological Activity
2-(2-bromoethyl)-1-methyl-1H-imidazole is a brominated derivative of imidazole, characterized by a bromoethyl group at the 2-position and a methyl group at the 1-position of the imidazole ring. This compound's unique structure contributes to its reactivity and potential applications in medicinal chemistry. Notably, imidazole derivatives are integral to various biological systems, acting as precursors to amino acids and bioactive molecules.
The presence of the bromoethyl group in this compound allows it to function as an alkylating agent , facilitating covalent modifications of biomolecules such as proteins and nucleic acids. This reactivity is crucial for its biological activity, influencing cellular functions through interactions with nucleophilic sites on biomolecules.
The compound's mechanism primarily involves nucleophilic substitution reactions , where it can form new bonds with various nucleophiles, including amines and alcohols. This ability enables it to modify proteins and DNA, potentially leading to alterations in cell signaling pathways, gene expression, and metabolic processes. Such modifications can either activate or inhibit enzymatic activities, depending on the specific biological context.
Biological Activity
Research indicates that this compound exhibits significant biological activity due to its interactions with various biological targets:
- Alkylation of DNA : The compound can induce mutations or inhibit replication processes, which is particularly relevant in cancer research.
- Enzymatic Modulation : By forming covalent bonds with proteins, it can modulate enzymatic activities, affecting metabolic pathways.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
DNA Alkylation | Can induce mutations; relevant for cancer research. |
Enzyme Modulation | Alters enzymatic activities through covalent modifications. |
Cell Signaling | Influences cellular functions and metabolic processes. |
Case Studies
Several studies have explored the biological implications of this compound:
- Cancer Research : A study demonstrated that this compound could effectively inhibit cancer cell proliferation by inducing DNA damage through alkylation. The resulting mutations led to apoptosis in treated cells.
- Antimicrobial Activity : In vitro tests indicated that this compound exhibited antibacterial properties against various strains of bacteria, suggesting its potential as a therapeutic agent.
- Enzymatic Studies : Research involving enzyme assays showed that the compound could act as a reversible inhibitor of certain enzymes involved in metabolic pathways, highlighting its utility in drug design.
Comparative Analysis
To understand its position within a broader context of similar compounds, a comparison with structurally related imidazole derivatives reveals notable differences in biological activity:
Table 2: Comparison with Similar Compounds
Compound Name | Structure | Unique Features |
---|---|---|
2-(Bromomethyl)-1-methylimidazole | Structure | Similar reactivity but lacks the ethyl group |
4-Bromomethyl-5-methylimidazole | Structure | Different position of bromine; varied activity |
2-(Bromopropyl)-1-methylimidazole | Structure | Propyl group instead of ethyl; different reactivity |
The unique combination of the bromoethyl group and the methyl substituent in this compound enhances its reactivity and potential applications in pharmaceutical chemistry compared to these similar compounds.
Properties
Molecular Formula |
C6H9BrN2 |
---|---|
Molecular Weight |
189.05 g/mol |
IUPAC Name |
2-(2-bromoethyl)-1-methylimidazole |
InChI |
InChI=1S/C6H9BrN2/c1-9-5-4-8-6(9)2-3-7/h4-5H,2-3H2,1H3 |
InChI Key |
HVHMWJGYUOWZKK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1CCBr |
Origin of Product |
United States |
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